An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (CAS No. 878422-21-0)
An In-depth Technical Guide to 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde (CAS No. 878422-21-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of N-Substituted Pyrrole-2-carbaldehydes
This technical guide delves into the chemistry, synthesis, and potential applications of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. While specific experimental data for this particular molecule is limited in publicly accessible literature, its chemical identity as an N-substituted pyrrole-2-carbaldehyde allows for a comprehensive understanding of its properties and potential through extrapolation from closely related and well-studied analogues. This document, therefore, serves as a guide not only to the title compound but also to the broader class of molecules it represents, providing a foundational understanding for researchers and drug development professionals.
Molecular Profile and Physicochemical Properties
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde belongs to the family of pyrroles, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom. The presence of a cyclohexyl group at the N-1 position and a carbaldehyde (formyl) group at the C-2 position defines its unique structure and dictates its reactivity and potential biological activity.
Table 1: Physicochemical Properties of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde and Related Compounds
| Property | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | Pyrrole-2-carbaldehyde (Parent Compound) |
| CAS Number | 878422-21-0[1] | 1003-29-8 |
| Molecular Formula | C11H15NO[1] | C5H5NO |
| Molecular Weight | 177.25 g/mol [1] | 95.10 g/mol |
| Melting Point | Data not available | 43-47 °C[2] |
| Boiling Point | Data not available | 217-219 °C[2] |
| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, chloroform, methanol) | Soluble in chloroform, dimethyl sulfoxide, and methanol; insoluble in water. |
| Appearance | Likely a solid or oil | White to brown crystalline solid |
The introduction of the bulky, lipophilic cyclohexyl group is anticipated to significantly influence the compound's solubility, favoring non-polar organic solvents and likely decreasing its solubility in water compared to the parent pyrrole-2-carbaldehyde. This modification can have profound implications for its pharmacokinetic profile in potential drug development scenarios.
Synthesis Strategies: Building the N-Cyclohexyl Pyrrole Scaffold
The synthesis of 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde can be approached through several established methodologies for the preparation of N-substituted pyrrole-2-carbaldehydes. A common and logical synthetic route involves a two-step process: the formylation of the pyrrole ring followed by N-alkylation.
Step 1: Formylation of the Pyrrole Ring (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrrole. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl3) or oxalyl chloride.
Experimental Protocol: General Procedure for the Vilsmeier-Haack Formylation of Pyrrole
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Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3) dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature.
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Pyrrole Addition: After the formation of the Vilsmeier reagent (a solid complex), add a solution of pyrrole in a suitable solvent (e.g., 1,2-dichloroethane) dropwise to the reaction mixture.
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Reaction and Work-up: Allow the reaction to proceed at room temperature or with gentle heating. Upon completion, the reaction mixture is typically poured onto ice and neutralized with a base (e.g., sodium hydroxide or sodium acetate) to hydrolyze the intermediate and precipitate the product.
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Purification: The crude pyrrole-2-carbaldehyde is then extracted with an organic solvent and purified by column chromatography or recrystallization.
Step 2: N-Alkylation with a Cyclohexyl Moiety
Following the successful synthesis of pyrrole-2-carbaldehyde, the cyclohexyl group can be introduced at the nitrogen atom via N-alkylation. This reaction typically involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by nucleophilic attack on a cyclohexyl halide.
Experimental Protocol: General Procedure for N-Alkylation of Pyrrole-2-carbaldehyde
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Deprotonation: Dissolve pyrrole-2-carbaldehyde in an aprotic polar solvent such as DMF or tetrahydrofuran (THF). Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise at 0 °C to deprotonate the pyrrole nitrogen.
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Alkylation: To the resulting pyrrolide anion solution, add cyclohexyl bromide or cyclohexyl iodide dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is then purified by column chromatography.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, typically in the aromatic region (δ 6.0-7.5 ppm). The aldehyde proton will appear as a singlet in the downfield region (δ 9.0-10.0 ppm). The protons of the cyclohexyl ring will exhibit complex multiplets in the aliphatic region (δ 1.0-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group at approximately 180-190 ppm. The carbons of the pyrrole ring will resonate in the aromatic region (δ 110-140 ppm), and the cyclohexyl carbons will appear in the aliphatic region (δ 20-60 ppm).
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde is expected in the region of 1660-1700 cm⁻¹. C-H stretching vibrations for the aromatic pyrrole ring and the aliphatic cyclohexyl group will also be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 177.25 g/mol .
Potential Applications in Drug Discovery and Medicinal Chemistry
The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities. Pyrrole derivatives have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.
The introduction of a carbaldehyde group at the C-2 position provides a versatile synthetic handle for further molecular elaboration. This aldehyde functionality can be readily converted into other functional groups, such as carboxylic acids, alcohols, and imines (Schiff bases), allowing for the generation of diverse chemical libraries for biological screening.
Potential as an Anticancer Agent
Several studies have highlighted the anticancer potential of pyrrole derivatives. The cytotoxic effects of some pyrrole compounds have been demonstrated against various cancer cell lines, including colon, breast, and ovarian cancer cell lines. The mechanism of action for many of these compounds is still under investigation, but some have been shown to induce apoptosis and inhibit cell proliferation. The N-cyclohexyl substituent in 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Potential as an Antimicrobial Agent
The pyrrole nucleus is a key component of several natural and synthetic antimicrobial agents. The structural similarity of pyrrole-2-carbaldehyde derivatives to certain bacterial signaling molecules or essential enzyme substrates makes them attractive candidates for the development of novel antibiotics. For instance, some pyrrole derivatives have been investigated as inhibitors of enoyl-acyl carrier protein (ACP) reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde is not widely available, the safety precautions for the parent compound, pyrrole-2-carboxaldehyde, provide a useful guide.
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Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
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Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]
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Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
Future Directions and Conclusion
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and biological activity. Future research should focus on the following areas:
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Development of a robust and scalable synthesis: A detailed and optimized synthetic protocol would facilitate its availability for further studies.
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Comprehensive physicochemical and spectroscopic characterization: Experimental determination of its melting point, boiling point, solubility, and full spectroscopic analysis (NMR, IR, MS) is essential for its proper identification and handling.
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Systematic biological evaluation: Screening against a panel of cancer cell lines and microbial strains would help to elucidate its potential therapeutic applications.
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Mechanism of action studies: Investigating its molecular targets and signaling pathways will be crucial for understanding its biological effects and for rational drug design.
References
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[No Author]. 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]
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[No Author]. Pyrrole-2-carboxaldehyde. Available at: [Link]
- Alfa Aesar. Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde. (2025-09-07).
- Fisher Scientific. Safety Data Sheet: 1-Methyl-1H-pyrrole-2-carboxaldehyde. (2025-12-19).


